4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol derivatives through methoxylation and cyclization reactions.
Oxadiazole Formation: The oxadiazole ring is usually formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzodioxole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE is studied for its potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. These activities are often explored through in vitro and in vivo studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. This includes its use as a lead compound for drug development.
Industry
Industrially, the compound might be used in the synthesis of other chemicals or as a component in specialized materials.
Mechanism of Action
The mechanism of action of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-MORPHOLINYL)-1,2,4-OXADIAZOLE
- 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PYRROLIDINYL)-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-(7-methoxy-1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17N3O4/c1-19-11-6-10(7-12-13(11)21-8-20-12)14-17-15(22-18-14)9-2-4-16-5-3-9/h6-7,9,16H,2-5,8H2,1H3 |
InChI Key |
HWEUIOSZCPUKQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=NOC(=N3)C4CCNCC4 |
Origin of Product |
United States |
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